Product packaging for [4-(Hexyloxy)phenyl]methanol(Cat. No.:CAS No. 3256-38-0)

[4-(Hexyloxy)phenyl]methanol

Cat. No.: B2751808
CAS No.: 3256-38-0
M. Wt: 208.301
InChI Key: XGKWWRJIRRINEJ-UHFFFAOYSA-N
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Description

Contextualization of [4-(Hexyloxy)phenyl]methanol within Contemporary Organic Chemistry

This compound is a specific phenylmethanol derivative that features a hexyloxy group (–O(CH₂)₅CH₃) at the para position of the phenyl ring. lookchem.com This structural feature imparts a dual character to the molecule: the aromatic ring and the polar hydroxyl group provide a rigid, reactive core, while the long, flexible hexyloxy chain introduces hydrophobicity and influences the molecule's self-assembly properties.

In contemporary organic chemistry, this compound is primarily recognized as a key intermediate in the synthesis of more complex molecular architectures. biosynth.com Its utility is particularly evident in the fields of materials science and supramolecular chemistry. The compound serves as a precursor for the synthesis of liquid crystals, dendrimers, and other functional materials where the control of molecular shape and intermolecular interactions is crucial. mdpi.comrsc.org

The synthesis of this compound can be achieved through various routes. One common method involves the reduction of methyl 4-hexyloxybenzoate using a reducing agent like lithium aluminium tetrahydride in an appropriate solvent such as tetrahydrofuran. lookchem.com Another synthetic pathway starts from 4-hydroxybenzaldehyde (B117250), which is first etherified with 1-bromohexane (B126081) in the presence of a base like potassium carbonate, followed by the reduction of the aldehyde group to a primary alcohol using sodium borohydride (B1222165). lookchem.com

Physicochemical Properties of this compound
PropertyValueReference
CAS Number3256-38-0 lookchem.com
Molecular FormulaC₁₃H₂₀O₂ lookchem.com
Molecular Weight208.301 g/mol lookchem.com
Polar Surface Area (PSA)29.46 Ų lookchem.com
LogP3.138 lookchem.com

Significance of Long-Chain Alkoxy-Substituted Phenylmethanols in Research

The presence of a long-chain alkoxy group, such as the hexyloxy group in this compound, is of significant interest in materials science research. These alkoxy chains play a crucial role in dictating the mesomorphic (liquid crystalline) behavior of molecules. mdpi.com The flexible alkyl chains can induce or stabilize liquid crystalline phases by influencing the balance between positional and orientational ordering of the molecules. This has led to the extensive use of long-chain alkoxy-substituted phenylmethanols as precursors for various liquid crystalline materials. mdpi.comgoogle.com

Furthermore, the hydrophobic nature of the alkoxy chains drives the self-assembly of these molecules in different media, leading to the formation of ordered supramolecular structures. rsc.org This property is exploited in the design of dendrimers, which are highly branched, tree-like molecules with a well-defined structure. rsc.orgnih.gov The alkoxy chains on the periphery of dendrimers can influence their solubility and their interactions with other molecules, making them suitable for applications in drug delivery, catalysis, and light-emitting devices. nih.govuq.edu.au Research has shown that replacing alkoxy groups with alkylthienyl groups can further modify the properties of resulting polymers for applications in photovoltaics. cas.cn

Scope and Research Trajectories for this compound Studies

The current research involving this compound primarily revolves around its application as a synthetic intermediate. Its role as a building block for more complex functional molecules continues to be a major focus.

Future research trajectories for this compound and related long-chain alkoxy-substituted phenylmethanols are likely to expand in the following directions:

Novel Liquid Crystalline Materials: The demand for new liquid crystals with specific properties for display technologies and optical sensors will continue to drive the synthesis of new molecules derived from this compound. Research may focus on creating materials with enhanced thermal stability, faster switching times, and broader temperature ranges for their liquid crystalline phases. mdpi.comgoogle.com

Dendritic and Polymeric Materials: The use of this compound in the synthesis of dendrimers and polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, is a promising area of research. rsc.orguq.edu.aupolyu.edu.hk The hexyloxy group can be leveraged to improve the processability and film-forming properties of these materials.

Functional Surfactants and Nanomaterials: The amphiphilic nature of molecules derived from this compound could be explored for the development of novel surfactants and for the stabilization of nanoparticles. The self-assembly properties can be utilized to create structured nanomaterials with tailored functionalities.

Reported Synthetic Applications of this compound
Product ClassSpecific Product ExampleSynthetic Role of this compoundReference
Liquid Crystalsα-[[4-(Hexyloxy)phenyl]methylene]-3-pyridylacetonitrileUsed as a precursor (4-hexyloxybenzaldehyde) in a condensation reaction. prepchem.com
DendrimersTriarylamine-Based DendrimersUsed in the synthesis of the amine precursor, N,N-Bis(4-(hexyloxy)phenyl)amine. rsc.org
Liquid Crystal Polymers(1r,4ʹr)-4-(4ʹ-(Hexyloxy)phenyl)cyclohexyl 6-(acryloyloxy)hexanoateUsed in the synthesis of a reactive mesogen. tandfonline.com
Schiff Base Liquid Crystals[4-(hexyloxy)phenylimino)methyl]phenyl palmitatePrecursor for the synthesis of the Schiff base. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B2751808 [4-(Hexyloxy)phenyl]methanol CAS No. 3256-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hexoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKWWRJIRRINEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Hexyloxy Phenyl Methanol

Established Synthetic Routes to [4-(Hexyloxy)phenyl]methanol

The conventional synthesis of this compound is typically achieved through a well-defined, multi-step process that relies on common and predictable organic transformations. This approach is valued for its reliability and the accessibility of its starting materials.

Overview of Precursor Selection and Strategic Bond Formation

The logical and most frequently employed strategy for constructing this compound involves the formation of two key bonds in a sequential manner: an ether linkage and a carbon-hydrogen bond via the reduction of a carbonyl group. The selection of precursors is guided by this disconnection approach.

Primary Precursors : The synthesis generally commences with 4-hydroxybenzaldehyde (B117250) and a C6 alkyl chain provider, typically an n-hexyl halide such as 1-bromohexane (B126081) . 4-hydroxybenzaldehyde is an ideal starting point as it contains the required aromatic ring, a hydroxyl group for etherification, and an aldehyde functional group that can be readily converted to the target primary alcohol.

Strategic Bond Formation :

C-O Ether Bond : The first strategic step is the formation of the hexyloxy side chain. This is most commonly accomplished via the Williamson ether synthesis, a robust method for forming ethers. In this reaction, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromohexane to displace the bromide and form the aryl ether.

C-H Bond (Alcohol Formation) : The second key transformation is the conversion of the aldehyde group on the aromatic ring to a primary alcohol (methanol group). This is a reduction reaction, where the carbonyl group of the intermediate, 4-(hexyloxy)benzaldehyde (B1346792) , is reduced to a hydroxymethyl group (-CH₂OH).

Multi-step Reaction Schemes and Intermediate Isolation Research

The established synthetic pathway is a two-step process that necessitates the isolation and purification of a key intermediate compound.

Step 1: Synthesis of 4-(Hexyloxy)benzaldehyde (Intermediate) The initial step involves the etherification of 4-hydroxybenzaldehyde. The reaction is typically performed by stirring 4-hydroxybenzaldehyde with 1-bromohexane in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). The base deprotonates the phenol, and the resulting nucleophile attacks the hexyl bromide. The reaction mixture is usually heated to reflux to ensure a reasonable reaction rate. Upon completion, the intermediate, 4-(hexyloxy)benzaldehyde, is isolated through standard workup procedures, which may include filtration to remove the inorganic base, solvent evaporation, and purification by recrystallization or column chromatography.

Step 2: Reduction to this compound (Final Product) The isolated 4-(Hexyloxy)benzaldehyde is then reduced to the target alcohol. A common and effective method for this transformation is the use of a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄) . The reaction is carried out in a protic solvent, typically methanol (B129727) or ethanol (B145695). The sodium borohydride provides a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon of the aldehyde, followed by protonation from the solvent to yield this compound. After the reaction, a quenching step followed by extraction and solvent removal affords the final product.

Table 1: Established Two-Step Synthesis Pathway

Step Reaction Key Reagents Solvent Purpose
1 Williamson Ether Synthesis 4-hydroxybenzaldehyde, 1-bromohexane, K₂CO₃ Acetone or DMF Forms the ether linkage and produces the key intermediate, 4-(hexyloxy)benzaldehyde.

Advanced Synthetic Approaches and Methodological Innovations

While the established routes are reliable, modern research focuses on improving efficiency, safety, and sustainability. Advanced approaches target these areas through catalysis, green chemistry principles, and novel reactor technologies.

Catalytic Strategies in this compound Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and often increasing reaction efficiency.

Phase-Transfer Catalysis (PTC) in Etherification : The Williamson ether synthesis can be significantly accelerated by employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). PTCs facilitate the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate and often allowing for milder conditions and the use of less hazardous solvent systems, including biphasic water-toluene systems.

Catalytic Hydrogenation for Reduction : As an alternative to stoichiometric hydride reagents like NaBH₄, the reduction of 4-(hexyloxy)benzaldehyde can be achieved through catalytic hydrogenation. This process involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Common catalysts for this transformation include Palladium on carbon (Pd/C) and Raney Nickel . This method is highly atom-economical, as the only byproduct is typically water (if any), and the catalyst can often be recovered and reused.

Table 2: Comparison of Reduction Methodologies

Feature Stoichiometric Reduction (NaBH₄) Catalytic Hydrogenation (H₂/Pd/C)
Reagent Type Stoichiometric Catalytic
Byproducts Borate salts Minimal (often none)
Atom Economy Lower Higher
Safety Requires careful handling of reactive hydrides. Requires handling of flammable hydrogen gas and potentially pyrophoric catalysts.

| Scalability | Straightforward on a lab scale; can present workup challenges on a large scale. | Highly scalable and preferred in industrial settings. |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be readily applied to the synthesis of this compound.

Solvent Selection : Traditional solvents like DMF are effective but pose health risks. Green chemistry encourages their replacement with more benign alternatives. For the etherification step, solvents like anisole or dimethyl carbonate could be considered. The use of phase-transfer catalysis can enable the reaction to proceed in water, the greenest solvent. semanticscholar.org

Energy Efficiency : Microwave-assisted synthesis is a technique that can dramatically reduce reaction times and energy consumption for both the etherification and reduction steps. researchgate.net Microwave heating is rapid and efficient, often leading to higher yields and fewer side products compared to conventional heating.

Waste Reduction : A primary goal of green chemistry is to minimize waste. Adopting catalytic strategies, as described above, is a key step in this direction. The environmental factor (E-factor), which is the mass ratio of waste to desired product, is significantly improved when moving from stoichiometric reagents to recyclable catalysts. semanticscholar.org

Flow Chemistry and Continuous Synthesis Research

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, represents a paradigm shift in chemical synthesis. nih.govthieme-connect.de This technology offers enhanced control over reaction parameters, improved safety, and seamless integration of multiple reaction steps. nih.govumontreal.camit.edu

A "telescoped" multi-step flow synthesis of this compound could be designed as follows:

Reactor 1 (Etherification) : Solutions of 4-hydroxybenzaldehyde with a base and 1-bromohexane are pumped and mixed, then passed through a heated tube or packed-bed reactor. The residence time in the reactor is precisely controlled to ensure complete conversion to 4-(hexyloxy)benzaldehyde.

In-line Purification (Optional) : The stream exiting the first reactor could pass through a scavenger resin or a liquid-liquid separation unit to remove byproducts or unreacted starting materials. umontreal.ca

Reactor 2 (Reduction) : The purified intermediate stream is then mixed with a stream of a reducing agent (or passed through a packed bed of a solid-supported catalyst in the presence of H₂) in a second reactor module to produce the final product, this compound.

This continuous process minimizes manual handling of intermediates and allows for safer operation at elevated temperatures and pressures, leading to significantly higher throughput and process intensification. nih.govthieme-connect.de

Table 3: Conceptual Design for Continuous Flow Synthesis

Module Process Key Parameters Advantage
Pumping System Reagent Introduction Flow rate, concentration Precise stoichiometric control.
Reactor 1 Williamson Ether Synthesis Temperature, residence time Enhanced heat transfer, improved safety. nih.gov
Reactor 2 Catalytic Hydrogenation H₂ pressure, temperature, catalyst bed Safe handling of hazardous gas, efficient conversion. nih.gov

| Collection | Product Stream | | Continuous production, simplified scale-up. |

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound is not a single reaction but a sequence of two fundamental organic transformations. Understanding the mechanism of each step is crucial for controlling the reaction and optimizing the yield of the final product.

Reaction Kinetics and Thermodynamic Studies

Williamson Ether Synthesis of 4-(Hexyloxy)benzaldehyde:

The initial step, the synthesis of 4-(hexyloxy)benzaldehyde, is a classic example of the Williamson ether synthesis. This S\textsubscript{N}2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on an n-hexyl halide (commonly 1-bromohexane or 1-iodohexane).

The reaction rate is dependent on several factors, including the nature of the solvent, the concentration of the reactants, and the temperature. Aprotic polar solvents like acetonitrile and N,N-dimethylformamide (DMF) are known to accelerate S\textsubscript{N}2 reactions by solvating the cation of the base, leaving the anionic nucleophile more available to react. researchgate.netwikipedia.org Kinetic studies on analogous Williamson ether syntheses have shown that the choice of solvent significantly impacts the reaction network and regioselectivity. For instance, in the reaction of a phenoxide with an alkyl halide, the ratio of O-alkylation to C-alkylation can be dramatically different in aprotic versus protic solvents. sciforum.netresearchgate.net

ParameterValue (in Acetonitrile at 298 K)Value (in Methanol at 298 K)
Rate Constant for O-alkylation (k\textsubscript{O})HighModerate
Rate Constant for C-alkylation (k\textsubscript{C})LowRelatively Higher
O/C Alkylation Ratio97:372:28

This interactive table presents hypothetical kinetic data based on a model Williamson ether synthesis, illustrating the significant effect of the solvent on the reaction outcome. sciforum.netresearchgate.net

Thermodynamically, the Williamson ether synthesis is generally a favorable process, driven by the formation of a stable ether linkage and a salt byproduct.

Reduction of 4-(Hexyloxy)benzaldehyde:

The second step involves the reduction of the aldehyde group of 4-(hexyloxy)benzaldehyde to a primary alcohol. Sodium borohydride (NaBH\textsubscript{4}) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. prepchem.commasterorganicchemistry.com

The kinetics of the reduction of aromatic aldehydes with sodium borohydride are influenced by the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. The reaction is typically fast and can often be completed at room temperature. Studies on the reduction of various substituted benzaldehydes have shown that electron-donating groups, such as the hexyloxy group, can slightly decrease the rate of reduction compared to unsubstituted benzaldehyde due to a decrease in the electrophilicity of the carbonyl carbon.

AldehydeReaction Time (minutes)Yield (%)
Benzaldehyde15High
p-Anisaldehyde94 (in THF)94
4-Ethoxy-3-methoxybenzaldehyde2092

This interactive table showcases the reaction times and yields for the sodium borohydride reduction of various benzaldehydes, providing a comparative basis for the reduction of 4-(hexyloxy)benzaldehyde. ugm.ac.ided.ac.uk

Transition State Analysis and Computational Reaction Pathway Elucidation

Williamson Ether Synthesis:

Computational studies of the S\textsubscript{N}2 reaction mechanism, the cornerstone of the Williamson ether synthesis, have provided detailed insights into the transition state. researchgate.netmdpi.com For the reaction between a phenoxide and an alkyl halide, the transition state involves a pentacoordinate carbon atom where the nucleophilic oxygen atom is forming a new bond and the halogen atom is breaking its bond. rsc.org

Reduction of 4-(Hexyloxy)benzaldehyde:

The mechanism of aldehyde reduction by sodium borohydride has also been investigated through computational studies. rsc.orguvic.ca The reaction is believed to proceed via the transfer of a hydride ion (H\textsuperscript{-}) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Ab initio Car-Parrinello molecular dynamics simulations have suggested that in methanol, Na\textsuperscript{+} and BH\textsubscript{4}\textsuperscript{-} exist as contact ion pairs. rsc.orguvic.ca A proposed transition state model involves the complexation of the carbonyl oxygen with the sodium cation, which enhances the electrophilicity of the carbonyl carbon and facilitates the hydride transfer. The transition state is a four-centered structure involving the boron, the hydride being transferred, the carbonyl carbon, and the carbonyl oxygen.

Purification Techniques and Yield Optimization Research

Purification of 4-(Hexyloxy)benzaldehyde:

After the Williamson ether synthesis, the crude 4-(hexyloxy)benzaldehyde is typically purified to remove unreacted starting materials, the base, and any byproducts. Common purification methods include:

Extraction: The reaction mixture is often worked up by partitioning between an organic solvent and water to remove the inorganic salts.

Column Chromatography: For high purity, column chromatography on silica (B1680970) gel is a standard technique. uvic.ca The choice of eluent is critical for effective separation. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used, with the polarity of the eluent gradually increased to elute the more polar compounds. uvic.cacolumbia.edureddit.com

Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective method for purification. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. mnstate.edureddit.commnstate.edu Common solvent systems for recrystallization include ethanol-water mixtures or hydrocarbon solvents. reddit.comyoutube.com

Purification of this compound:

Following the reduction of 4-(hexyloxy)benzaldehyde, the resulting this compound needs to be purified from the borate salts and any unreacted aldehyde. The purification process typically involves:

Quenching and Extraction: The reaction is quenched with an aqueous acid or base to decompose the borate esters. The product is then extracted into an organic solvent.

Column Chromatography: Similar to its precursor, this compound can be purified by column chromatography. Due to the presence of the hydroxyl group, it is more polar than the starting aldehyde, which will affect its elution profile. uvic.cacolumbia.edureddit.com

Recrystallization: As this compound is a solid at room temperature, recrystallization is a viable and often preferred method for obtaining a highly pure product. Solvents such as ethanol or mixtures of hexanes and ethyl acetate can be effective. mnstate.edureddit.commnstate.edu

Yield Optimization Research:

Optimizing the yield of this compound involves maximizing the efficiency of both synthetic steps.

For the Williamson ether synthesis , key parameters for optimization include:

Base: Using a strong, non-nucleophilic base ensures complete deprotonation of the phenol without competing reactions.

Solvent: As discussed, aprotic polar solvents generally give higher yields of the O-alkylated product.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure the reaction goes to completion while minimizing side reactions.

Reactant Stoichiometry: Using a slight excess of the alkylating agent can help drive the reaction to completion.

For the reduction of the aldehyde , optimization strategies focus on:

Reducing Agent: While sodium borohydride is common, other reducing agents could be explored for different selectivities or reaction conditions.

Solvent and Temperature: The choice of solvent can affect the rate and selectivity of the reduction.

Work-up Procedure: Proper quenching and extraction are essential to maximize the recovery of the product.

Theoretical and Computational Studies of 4 Hexyloxy Phenyl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. These methods provide insights into the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to optimize the molecular geometry and to calculate various electronic properties. For instance, in studies of compounds containing a benzyloxy moiety, the B3LYP functional combined with a basis set such as 6-311+G(d,p) is commonly used to perform these calculations. Such analyses can determine key parameters like bond lengths, bond angles, and torsion angles, which can then be compared with experimental data if available.

A crucial aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. For example, a DFT study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid revealed a HOMO-LUMO energy gap of 4.3337 eV iucr.orgnih.govresearchgate.net. Similarly, for 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the calculated energy gap is 3.17 eV nih.gov. These values provide an estimation of the energy required for electronic excitation within the molecules.

Table 1: Representative DFT-Calculated Electronic Properties of Analagous Benzyloxy Compounds

Compound Method HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid B3LYP/6-311+G(d,p) Data not published Data not published 4.3337
6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate B3LYP/6–311+ G(d,p) Data not published Data not published 3.17

Note: Data presented for analogous compounds as no specific studies on [4-(Hexyloxy)phenyl]methanol were found.

Molecular orbital (MO) analysis provides a detailed picture of the bonding within a molecule. The shapes and energies of the HOMO and LUMO are of particular interest. The HOMO is typically localized on the electron-donating parts of a molecule, while the LUMO is found on the electron-accepting regions. The spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

In aromatic compounds like this compound, the π-orbitals of the benzene (B151609) ring are expected to contribute significantly to the frontier molecular orbitals. The hexyloxy and hydroxymethyl substituents will also influence the electronic distribution and reactivity of the phenyl ring. While specific MO diagrams for this compound are not available, the general principles of MO theory would apply.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy surface of a molecule and its behavior over time.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, this would involve studying the rotation around the C-O bonds of the hexyloxy group and the C-C bond connecting the hydroxymethyl group to the phenyl ring. The flexibility of the hexyl chain allows for numerous possible conformations.

In related benzyloxy compounds, DFT calculations have been used to determine preferred conformations by identifying the torsion angles that result in the lowest energy. For example, in 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the torsion angle for the benzyloxy fragment (C15–O1–C19–C20) was found to be -174.8(2)°, indicating an anti-conformation nih.gov. Similarly, for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the torsion angle within the benzyloxy moiety (C1—C7—O1—C8) is -175.9(2)° nih.govresearchgate.net. These studies suggest that extended, anti-periplanar conformations are often energetically favored in such systems.

Table 2: Calculated Torsion Angles in Analagous Benzyloxy Compounds

Compound Torsion Angle Value (°)
6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate C15–O1–C19–C20 -174.8(2)
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid C1—C7—O1—C8 -175.9(2)

Note: Data presented for analogous compounds as no specific studies on this compound were found.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can be used to model the behavior of a molecule in a solvent over time, providing insights into how solvent molecules interact with the solute and affect its conformational preferences. While no specific MD simulation studies on this compound in different solvents have been reported, such studies would be valuable for understanding its behavior in solution.

Intermolecular Interactions and Supramolecular Assembly Models

The non-covalent interactions between molecules govern their aggregation and the formation of larger, ordered structures, known as supramolecular assemblies.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. This analysis can decompose the interactions into contributions from different atom-atom contacts. For example, in the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, Hirshfeld analysis revealed that the major contributions to crystal packing are from H···H (39.7%), C···H (39.0%), and O···H (18.0%) interactions iucr.orgnih.gov.

Energy framework calculations can further quantify the different components of the interaction energies between molecules. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dispersion energy (-201.0 kJ mol⁻¹) was found to be the dominant attractive force, significantly larger than the electrostatic (Coulomb) energy (-145.6 kJ mol⁻¹) iucr.orgnih.govresearchgate.net. This highlights the importance of van der Waals interactions in the solid-state packing of such molecules.

Table 3: Intermolecular Interaction Analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid

Interaction Type (Hirshfeld Surface) Contribution (%)
H···H 39.7
C···H/H···C 39.0
O···H/H···O 18.0
Interaction Energy (Energy Frameworks) Energy (kJ mol⁻¹)
Electrostatic (Coulomb) -145.6
Dispersion -201.0

Note: Data presented for an analogous compound as no specific studies on this compound were found.

Prediction of Spectroscopic Signatures via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic signatures of molecules, offering insights that complement experimental data. For this compound, methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govsapub.orgnih.gov These theoretical predictions are invaluable for spectral assignment, understanding structure-property relationships, and identifying unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.gov This approach allows for the prediction of ¹H and ¹³C chemical shifts (δ) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the choice of the functional and basis set. By calculating the isotropic magnetic shielding tensors for each nucleus, the chemical shifts can be determined. These predicted values are instrumental in assigning the signals in experimentally obtained NMR spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-158.5
2C-114.8
3C-128.9
4C-133.2
5C-128.9
6C-114.8
7C (CH₂)4.5264.8
8C (OCH₂)3.9568.1
9C (CH₂)1.7829.3
10C (CH₂)1.4525.8
11C (CH₂)1.3331.7
12C (CH₃)0.9022.7
13C (CH₃)-14.1
-H (Ar-H)7.28-
-H (Ar-H)6.90-
-H (OH)1.85-

Note: The data in this table is hypothetical and serves as an illustrative example of what computational predictions would provide. The atom numbering corresponds to a standard IUPAC numbering scheme for the molecule.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the computational method. researchgate.net These calculations can predict the frequencies and intensities of the characteristic vibrational bands, such as O-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching, and aromatic C=C bending.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H stretchAlcohol3650
C-H stretchAromatic3050
C-H stretchAliphatic (CH₂, CH₃)2950-2850
C=C stretchAromatic Ring1610, 1515
C-O stretchAlcohol1220
C-O stretchEther1030

Note: This table contains representative theoretical vibrational frequencies, which are typically calculated using DFT methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The prediction of UV-Vis absorption spectra is carried out using TD-DFT calculations. sapub.orgresearchgate.net This method allows for the determination of the electronic transition energies and oscillator strengths. The wavelength of maximum absorption (λmax) corresponds to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govsapub.org For this compound, the predicted UV-Vis spectrum would likely show absorptions characteristic of a substituted benzene ring, corresponding to π → π* transitions.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Oscillator Strength (f)Electronic Transition
2250.85π → π
2750.15π → π

Note: The data presented here is an illustrative example based on TD-DFT calculations for similar aromatic compounds.

Computational Design of Functionalized this compound Analogues

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic, spectroscopic, and other physicochemical properties. This computational pre-screening can guide synthetic efforts towards the most promising candidates.

The design process often involves introducing different functional groups at various positions on the phenyl ring or modifying the hexyloxy chain. For each designed analogue, quantum chemical calculations can be performed to predict properties such as:

Electronic Properties: Changes in the HOMO-LUMO gap, which can influence reactivity and optical properties.

Spectroscopic Signatures: Shifts in NMR, IR, and UV-Vis spectra upon functionalization.

Solubility and Lipophilicity: Calculated logP values can predict the partitioning behavior of the analogues.

Reactivity: Molecular electrostatic potential (MEP) maps can indicate sites susceptible to electrophilic or nucleophilic attack. nih.gov

For instance, introducing an electron-withdrawing group (e.g., -NO₂) is expected to cause a bathochromic (red) shift in the UV-Vis spectrum, while an electron-donating group (e.g., -NH₂) might induce a hypsochromic (blue) shift.

Interactive Data Table: Computationally Designed this compound Analogues and Their Predicted Properties

AnalogueModificationPredicted λmax (nm)Predicted HOMO-LUMO Gap (eV)
1 Parent Molecule2755.2
2 Addition of -NO₂ at position 23104.5
3 Addition of -NH₂ at position 22705.5
4 Replacement of -OH with -SH2854.9
5 Shortening alkyl chain to methoxy2745.2

Note: The data in this table is hypothetical and illustrates how computational tools can be used to predict the properties of designed analogues.

4 Hexyloxy Phenyl Methanol As a Precursor in Advanced Materials Research

Application in Liquid Crystalline Material Synthesis and Characterization Methodologies

The unique combination of a rigid aromatic core and a flexible aliphatic chain in [4-(Hexyloxy)phenyl]methanol is fundamental to its application in the synthesis of calamitic (rod-shaped) liquid crystals. The hexyloxy group provides the necessary flexibility and influences the melting point and mesophase stability, while the phenyl ring contributes to the anisotropic properties required for liquid crystallinity.

Design and Synthesis of Mesogenic Derivatives Incorporating this compound Moieties

The design of mesogenic derivatives from this compound typically involves the esterification of its hydroxyl group with a variety of aromatic carboxylic acids. This reaction links the this compound moiety, which acts as the terminal flexible part, to another rigid core, thereby elongating the molecule and enhancing its potential to exhibit liquid crystalline phases.

A general synthetic route involves the conversion of a substituted benzoic acid to its corresponding acid chloride, which is then reacted with this compound in the presence of a base like pyridine. This modular approach allows for the systematic variation of the molecular structure to tune the mesomorphic properties. For instance, the introduction of different substituent groups on the benzoic acid moiety can significantly impact the thermal stability and the type of mesophase observed nih.govnih.gov.

Furthermore, the hydroxyl group of this compound can participate in the formation of supramolecular liquid crystals through hydrogen bonding u-tokyo.ac.jpnih.govtue.nlsemanticscholar.orgnih.gov. When mixed with suitable proton donors, such as alkoxy-substituted benzoic acids, the resulting hydrogen-bonded complexes can exhibit mesophases that are not present in the individual components u-tokyo.ac.jpnih.gov. This self-assembly process offers a powerful tool for creating novel liquid crystalline materials with tunable properties.

A representative synthesis of a mesogenic ester derivative is depicted below:

Scheme 1: Synthesis of a Mesogenic Ester from this compound

Where R represents a substituted phenyl group.

Investigation of Self-Assembly Mechanisms and Supramolecular Architectures in Liquid Crystals

The self-assembly of mesogenic derivatives incorporating this compound moieties is driven by a delicate balance of intermolecular forces. The anisotropic shape of the molecules, arising from the rigid core and flexible tail, promotes orientational order. Van der Waals interactions between the aromatic cores and the aliphatic tails, as well as dipole-dipole interactions, contribute to the stability of the liquid crystalline phases.

In calamitic liquid crystals derived from this precursor, the molecules tend to align along a common direction, leading to the formation of the nematic (N) phase, which is characterized by long-range orientational order but no positional order nih.govlew.rorsc.org. At lower temperatures, some derivatives may exhibit smectic (Sm) phases, where the molecules are organized into layers, resulting in a higher degree of positional order lew.rorsc.org. The flexible hexyloxy chain plays a crucial role in mediating the intermolecular interactions and influencing the transition between these phases.

In the case of supramolecular liquid crystals, hydrogen bonding acts as a highly directional and specific interaction that drives the formation of well-defined supramolecular structures u-tokyo.ac.jpnih.govtue.nlsemanticscholar.orgnih.gov. For example, the hydrogen bonding between the hydroxyl group of this compound and the carboxylic acid group of a partner molecule can lead to the formation of linear or dimeric supramolecular mesogens, which then self-assemble into liquid crystalline phases.

Methodologies for Mesophase Identification (e.g., Polarized Optical Microscopy, Differential Scanning Calorimetry methodologies)

The identification and characterization of the mesophases formed by derivatives of this compound are primarily accomplished using two complementary techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Polarized Optical Microscopy (POM): POM is a qualitative technique used to observe the unique optical textures of different liquid crystalline phases. When a liquid crystalline sample is placed between crossed polarizers, the anisotropic nature of the material causes birefringence, resulting in characteristic textures. For example, the nematic phase often exhibits a "schlieren" or "threaded" texture, while smectic phases can display "focal-conic" or "fan-shaped" textures nih.gov. The transition temperatures between different phases can also be determined by observing the changes in these textures upon heating or cooling the sample on a hot stage.

Differential Scanning Calorimetry (DSC): DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature. Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected by the DSC as a peak in the thermogram. The temperature at which the peak maximum occurs corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition. DSC is used to accurately determine the temperatures and enthalpies of melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid) points, as well as transitions between different liquid crystalline phases lew.ro.

Below is a representative data table illustrating the kind of information obtained from DSC analysis of a hypothetical mesogenic derivative of this compound.

CompoundPhase TransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)
Example Mesogen 1Crystal → Nematic85.225.8
Nematic → Isotropic123.51.5

Role in Polymer Chemistry and Polymeric Material Development

The reactive hydroxyl group of this compound makes it a valuable precursor for the synthesis of functional polymers and polymer networks. By modifying this group, it can be incorporated into polymer chains as a monomer or used to create cross-links between polymer chains.

Monomer for Functional Polymer Synthesis

This compound can be converted into a functional monomer by introducing a polymerizable group, such as an acrylate (B77674) or methacrylate, through esterification of its hydroxyl group. The resulting monomer can then be polymerized, typically through free-radical polymerization, to yield a polymer with pendant [4-(Hexyloxy)phenyl]methyl groups researchgate.netrsc.orggoogle.com.

The presence of the hexyloxy phenyl moiety in the polymer side chain can impart interesting properties to the resulting material. For instance, it can increase the hydrophobicity of the polymer and influence its thermal properties, such as the glass transition temperature (Tg). Furthermore, the aromatic side chains can engage in π-π stacking interactions, which can affect the polymer's morphology and mechanical properties.

A general scheme for the synthesis of a functional monomer and its subsequent polymerization is shown below:

Scheme 2: Synthesis of a Polymer from a this compound-derived Monomer

Where R is H (acrylate) or CH₃ (methacrylate).

The properties of the resulting polymer can be tailored by copolymerizing the functional monomer with other monomers. This approach allows for the fine-tuning of properties such as solubility, thermal stability, and mechanical strength.

Below is a hypothetical data table summarizing the properties of polymers synthesized from a monomer derived from this compound.

PolymerMonomer CompositionMn (g/mol)PDITg (°C)
Homopolymer100% [4-(Hexyloxy)phenyl]methyl methacrylate15,0001.895
Copolymer50% [4-(Hexyloxy)phenyl]methyl methacrylate, 50% Methyl Methacrylate20,0001.7105

Cross-linking Agent in Polymer Networks

The bifunctional nature of this compound, with its reactive hydroxyl group and the potential for functionalization of the aromatic ring, allows for its use as a precursor to cross-linking agents. A cross-linking agent is a molecule that can form covalent bonds between polymer chains, leading to the formation of a three-dimensional polymer network taylorfrancis.comrsc.orgnih.govresearchgate.net.

To utilize this compound as a cross-linker, it can be chemically modified to introduce two or more polymerizable groups. For example, the hydroxyl group can be reacted to introduce one polymerizable moiety, and a second functional group can be introduced onto the phenyl ring, which can then be converted into another polymerizable group. Alternatively, two molecules of this compound can be linked together through their phenyl rings, and the two hydroxyl groups can then be functionalized.

When such a bifunctional monomer is copolymerized with a monofunctional monomer, it leads to the formation of a cross-linked network. The density of cross-links, which can be controlled by the concentration of the cross-linking agent, has a profound effect on the properties of the resulting polymer network, including its mechanical strength, swelling behavior, and thermal stability nih.govresearchgate.net.

The development of polymer networks from this compound-derived cross-linkers is an area of ongoing research with potential applications in areas such as coatings, adhesives, and hydrogels.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful technique for introducing specific functionalities into a polymer backbone after its initial synthesis. The benzylic hydroxyl group of this compound makes it an excellent candidate for such strategies. This approach allows for the precise tuning of a polymer's properties by grafting the this compound moiety onto a pre-existing polymer chain.

One common strategy involves the reaction of the hydroxyl group of this compound with reactive sites on a polymer. For instance, polymers containing electrophilic groups can readily undergo nucleophilic attack by the alcohol. A well-established example of a similar principle is the use of p-alkoxybenzyl alcohol moieties in solid-phase peptide synthesis, famously known as Wang resin. In this system, a polymer support is functionalized with a benzyl (B1604629) alcohol derivative, allowing for the attachment and subsequent cleavage of peptide chains.

The hexyloxy group of this compound plays a crucial role in modifying the properties of the resulting polymer. The introduction of this flexible alkyl chain can significantly impact the polymer's solubility, thermal properties, and self-assembly behavior. For example, grafting this moiety onto a rigid polymer backbone can enhance its processability in organic solvents and lower its glass transition temperature. Furthermore, the presence of numerous hexyloxy side chains can induce liquid crystalline behavior in the modified polymer, leading to the formation of ordered nanostructures.

Polymer BackboneReactive Group on PolymerFunctionalization ReactionResulting Polymer Property
PolystyreneChloromethyl (-CH2Cl)Williamson ether synthesisIncreased solubility, potential for liquid crystallinity
Poly(acrylic acid)Carboxylic acid (-COOH)EsterificationEnhanced hydrophobicity, modified thermal properties
Poly(glycidyl methacrylate)EpoxideRing-opening additionIntroduction of flexible side chains, altered morphology

Utilization in Organic Electronics and Optoelectronic Materials Research

The unique electronic and optical properties of aromatic compounds make them central to the field of organic electronics. This compound serves as a valuable building block for creating more complex molecules with tailored functionalities for use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Precursor for Charge Transporting Materials

In many organic electronic devices, efficient charge transport is paramount. Hole-transporting materials (HTMs) and electron-transporting materials (ETMs) are crucial components that facilitate the movement of charge carriers. The this compound structure can be incorporated into larger conjugated systems to create effective charge-transporting materials.

The hexyloxy group provides several advantages. It enhances the solubility of the resulting molecule, which is a critical factor for solution-based processing techniques commonly used in the fabrication of organic electronics. Additionally, the flexible alkyl chain can influence the molecular packing in the solid state, which in turn affects the charge mobility. By carefully designing the molecular structure, the hexyloxy chains can promote favorable π-π stacking of the aromatic cores, creating efficient pathways for charge transport.

While direct research on this compound's use in charge transport materials is not extensively documented, the incorporation of alkoxy-substituted phenyl groups is a common strategy in the design of high-performance HTMs. For instance, derivatives of triphenylamine (B166846) and other nitrogen-containing aromatic compounds are often functionalized with alkoxy chains to improve their processability and charge-transporting properties.

Building Block for Light-Emitting Components

The phenyl ring in this compound can act as a chromophore, and its properties can be tuned through chemical modification. By extending the conjugation of the aromatic system, for example, by reacting the hydroxyl group to form an ether linkage with another chromophoric unit, molecules with specific light-emitting properties can be synthesized.

The hexyloxy group also plays a role in the performance of light-emitting materials. It can prevent aggregation-induced quenching, a phenomenon where the close proximity of chromophores in the solid state leads to a decrease in emission efficiency. The bulky and flexible nature of the hexyloxy chain can create steric hindrance, keeping the emissive cores separated and preserving their high photoluminescence quantum yield in the solid state. This is a critical consideration in the design of efficient emissive layers for OLEDs.

Application in Nanomaterial Synthesis and Functionalization

The interface between materials and their environment is critical, especially at the nanoscale. This compound offers a molecular tool for tailoring the surface properties of nanoparticles and for directing their assembly into more complex structures.

Surface Modification of Nanoparticles

The functionalization of nanoparticle surfaces is essential for their stabilization, biocompatibility, and targeted delivery. The hydroxyl group of this compound can act as an anchor to bind to the surface of various inorganic nanoparticles, such as metal oxides or quantum dots.

This surface modification can impart new properties to the nanoparticles. The hexyloxy chains create a hydrophobic layer on the nanoparticle surface, which can improve their dispersibility in organic solvents and polymer matrices. This is particularly important for the fabrication of nanocomposites, where a uniform distribution of nanoparticles is crucial for achieving enhanced material properties. Furthermore, the organic shell can passivate surface defects on quantum dots, which can lead to an increase in their photoluminescence quantum yield.

Nanoparticle TypeSurface Functional GroupBinding MechanismEffect of this compound
Titanium Dioxide (TiO2)Hydroxyl (-OH)Condensation reactionImproved dispersion in non-polar media
Iron Oxide (Fe3O4)Hydroxyl (-OH)Ligand exchangeEnhanced stability against aggregation
Cadmium Selenide (CdSe) Quantum DotsVaries (e.g., carboxylates)Ligand exchangeIncreased photoluminescence, improved processability

Template for Self-Assembled Nanostructures

The amphiphilic nature of molecules derived from this compound, with a polar head (the phenylmethanol group) and a nonpolar tail (the hexyloxy chain), makes them ideal candidates for self-assembly. In appropriate solvents or under specific temperature conditions, these molecules can spontaneously organize into well-defined nanostructures such as micelles, vesicles, or liquid crystals.

The hexyloxy chain is a key driver of this self-assembly process. The hydrophobic interactions between the alkyl chains cause the molecules to aggregate in aqueous environments, while the polar head groups interact with the water. In the solid state or in concentrated solutions, the interplay between the steric repulsion of the flexible chains and the attractive interactions of the aromatic cores can lead to the formation of various liquid crystalline phases, such as smectic or nematic phases. These ordered structures can then be used as templates for the synthesis of other nanomaterials, creating, for example, arrays of nanowires or porous materials with controlled pore sizes.

Advanced Spectroscopic and Analytical Research Methodologies Applied to 4 Hexyloxy Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Methodologies

NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules, including [4-(Hexyloxy)phenyl]methanol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-resolution NMR techniques in solution provide atom-level structural information. For this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are assigned based on the distinct electronic environments of the protons in the hexyloxy chain, the aromatic ring, the benzylic methylene (B1212753) group, and the hydroxyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound shows distinct signals for each carbon in the hexyloxy chain, the aromatic ring, and the benzylic carbon. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms and the aromatic system.

The following tables summarize the assigned chemical shifts for this compound.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to -OCH₂)7.28d2H
Aromatic (ortho to -CH₂OH)6.89d2H
Benzylic (-CH₂OH)4.63s2H
Methylene (-OCH₂-)3.97t2H
Methylene (-OCH₂CH₂-)1.78p2H
Methylene (-CH₂CH₂CH₂CH₃)1.46m2H
Methylene (-CH₂CH₃)1.34m4H
Methyl (-CH₃)0.91t3H

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
Aromatic (C-OHex)158.8
Aromatic (C-CH₂OH)133.5
Aromatic (CH, ortho to -OCH₂)128.8
Aromatic (CH, ortho to -CH₂OH)114.6
Benzylic (-CH₂OH)65.1
Methylene (-OCH₂-)68.1
Methylene (-OCH₂CH₂-)31.6
Methylene (-CH₂CH₂CH₂CH₃)29.3
Methylene (-CH₂CH₃)25.8
Methylene (-CH₂CH₃)22.6
Methyl (-CH₃)14.1

2D NMR Techniques: While specific 2D NMR studies for this compound are not widely published, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment.

COSY would reveal proton-proton couplings, confirming the connectivity within the hexyloxy chain and the coupling between adjacent aromatic protons.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. nih.govsdsu.eduresearchgate.net

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the hexyloxy group and the hydroxymethyl group to the correct positions on the aromatic ring. nih.govsdsu.edu

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. Unlike solution NMR, ssNMR spectra are characterized by broad lines due to anisotropic interactions. chemicalbook.com Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and obtain higher resolution spectra. For this compound, which is a crystalline solid, ssNMR could provide insights into:

Polymorphism: Different crystalline forms of the compound would yield distinct ssNMR spectra.

Molecular Packing: Intermolecular interactions and the packing arrangement in the crystal lattice can be inferred from ssNMR data.

Dynamics: The motion of the flexible hexyloxy chain in the solid state can be studied.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis Research

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent peaks would include a broad O-H stretching band for the alcohol group, C-H stretching bands for both the aliphatic hexyloxy chain and the aromatic ring, C-O stretching bands for the ether and alcohol functionalities, and characteristic C=C stretching bands for the aromatic ring. libretexts.orgspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The Raman spectrum of this compound would also exhibit bands corresponding to the various molecular vibrations. Aromatic ring vibrations are often strong in Raman spectra. renishaw.comphysicsopenlab.org

The following table outlines the expected characteristic vibrational frequencies.

Interactive Data Table: Predicted Vibrational Spectroscopy Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Hydroxyl (-OH)O-H Stretch3550-3200 (broad)3550-3200 (weak)
Aromatic C-HC-H Stretch3100-30003100-3000 (strong)
Aliphatic C-HC-H Stretch3000-28503000-2850 (strong)
Aromatic C=CC=C Stretch1600-14501600-1450 (strong)
Ether (Ar-O-C)C-O Stretch1260-1200 (asymmetric)1260-1200
Alcohol (C-OH)C-O Stretch1075-10001075-1000

Mass Spectrometry Techniques in Compound Identification and Purity Assessment Methodologies

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₃H₂₀O₂), the calculated exact mass of the molecular ion [M]⁺ is 208.14633 u. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition and serving as a key indicator of the compound's identity and purity.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage. This technique provides detailed structural information by revealing how the molecule breaks apart.

A plausible fragmentation pathway for this compound would involve the loss of water from the protonated benzylic alcohol, followed by fragmentation of the hexyloxy chain. The most common fragmentation for ethers is cleavage of the C-C bond adjacent to the oxygen. For benzyl (B1604629) alcohols, a characteristic fragment is the tropylium (B1234903) ion or a related benzylic cation. libretexts.orgyoutube.com

Interactive Data Table: Predicted Key Fragments in MS/MS of this compound

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
209.1536 ([M+H]⁺)191.1430H₂O (18.0106 u)[4-(Hexyloxy)phenyl]methyl cation
209.1536 ([M+H]⁺)123.0439C₆H₁₂ (84.1198 u)[4-(Hydroxy)phenyl]methanol ion
209.1536 ([M+H]⁺)107.0491C₆H₁₂O (100.1045 u)Hydroxytropylium ion
191.1430107.0804C₆H₁₀ (82.0782 u)Phenylmethyl cation

This detailed analysis through MS/MS allows for the confirmation of the compound's structure by piecing together the observed fragments.

X-ray Diffraction (XRD) and Crystallographic Research Methodologies

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the solid-state characterization of crystalline materials, providing unparalleled insights into the atomic and molecular structure of compounds such as this compound. This non-destructive method relies on the scattering of X-rays by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for the compound's solid form.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique allows for the elucidation of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of this compound.

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a detailed model of the electron density and, consequently, the atomic positions within the crystal can be constructed.

While a specific single crystal structure for this compound is not publicly available in crystallographic databases, a hypothetical dataset based on similar aromatic alcohols is presented below to illustrate the type of information that would be obtained from such an analysis.

ParameterHypothetical ValueSignificance
Chemical FormulaC13H20O2Represents the elemental composition of the molecule.
Formula Weight208.30 g/molThe mass of one mole of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP21/cDefines the specific symmetry operations of the unit cell.
a, b, c (Å)a = 10.5, b = 5.8, c = 20.1The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 95.5, γ = 90The angles of the unit cell.
Volume (ų)1215The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.14The theoretical density of the crystal.

Powder X-ray Diffraction for Polymorph and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an indispensable tool for the analysis of polycrystalline materials. malvernpanalytical.comvanderbilt.edulibretexts.org Unlike single crystal XRD, which requires a perfect, isolated crystal, PXRD can be performed on a finely ground powder containing a multitude of small crystallites. This technique is particularly valuable for identifying the crystalline phase of a bulk sample and for screening for the presence of different polymorphs.

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties, such as melting point, solubility, and stability. Therefore, the characterization of polymorphs is of paramount importance in materials science and pharmaceutical development.

In a PXRD experiment, a powdered sample of this compound would be exposed to an X-ray beam, and the detector would measure the intensity of the scattered X-rays as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would display a series of peaks corresponding to the different crystal lattice planes. The positions and relative intensities of these peaks are characteristic of a specific crystalline phase.

A hypothetical PXRD pattern for a crystalline form of this compound is presented in the table below.

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.4100
12.86.945
17.15.280
21.54.160
25.83.430

Chromatographic Methodologies for Separation and Purity Profiling (e.g., GC-MS, LC-MS, HPLC)

Chromatography is a powerful set of laboratory techniques used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, chromatographic methods are essential for assessing its purity, identifying any impurities from the synthesis process, and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions resulting from the breakdown of the molecule in the ion source. This fragmentation pattern is highly reproducible and serves as a molecular fingerprint for identification.

A hypothetical GC-MS method and expected results for this compound are outlined below.

GC-MS Parameters and Expected Results
ParameterValue/Description
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at 1 mL/min
Oven ProgramInitial 100°C, ramp to 280°C at 10°C/min
Expected Retention Time~15 minutes
Ionization ModeElectron Ionization (EI) at 70 eV
Expected Molecular Ion (M+)m/z 208
Expected Key Fragmentsm/z 107 (hydroxytropylium ion), m/z 91 (tropylium ion)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful hybrid technique that is suitable for a wider range of compounds than GC-MS, including those that are less volatile or thermally labile. In LC-MS, the separation is achieved using high-performance liquid chromatography (HPLC), and the detection is performed with a mass spectrometer.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. The separated analyte then passes into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that often results in a prominent molecular ion peak with minimal fragmentation.

A hypothetical LC-MS method for the analysis of this compound is detailed in the following table.

LC-MS Parameters and Expected Results
ParameterValue/Description
LC ColumnC18 (150 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseGradient of methanol and water with 0.1% formic acid
Flow Rate0.5 mL/min
Expected Retention Time~8 minutes
Ionization ModePositive Electrospray Ionization (ESI+)
Expected Protonated Molecule [M+H]+m/z 209
Expected Sodium Adduct [M+Na]+m/z 231

High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is a widely used technique for determining the purity of organic compounds. helixchrom.comjpionline.orgdamascusuniversity.edu.sy For this compound, which contains a chromophoric phenyl group, UV detection is highly suitable.

The principle of separation in HPLC is the same as in LC-MS, but instead of a mass spectrometer, a UV-Vis detector is used to monitor the column effluent. The detector measures the absorbance of the eluate at a specific wavelength as it passes through a flow cell. A plot of absorbance versus time, known as a chromatogram, is generated. The area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative purity assessment.

A typical HPLC method for purity analysis of this compound is outlined below.

HPLC Parameters for Purity Analysis
ParameterValue/Description
HPLC ColumnC18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic mixture of methanol and water (e.g., 80:20 v/v)
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Expected Retention Time~6 minutes
Purity CalculationBased on the area percentage of the main peak relative to the total area of all peaks.

Emerging Research Directions and Future Prospects for 4 Hexyloxy Phenyl Methanol Studies

Exploration in Bioconjugation and Bio-Inspired Material Science (excluding clinical/drug focus)

The functional characteristics of [4-(Hexyloxy)phenyl]methanol make it a candidate for research in bio-inspired material science. The development of bio-based polymers from renewable resources is a rapidly growing field aimed at creating sustainable alternatives to petroleum-based plastics. whiterose.ac.uknih.gov Monomers can be derived from biomass, such as lignocellulosic materials, through processes like fermentation and then polymerized to create novel biopolymers. nih.govcolab.ws These materials may offer unique properties, sometimes referred to as "bioadvantaged polymers". colab.ws

Future research could explore the integration of this compound or similar structures into these bio-based polymer chains. The hexyloxy group could introduce flexibility and hydrophobicity, while the aromatic core could enhance thermal and mechanical properties. Such polymers could find applications in areas like advanced coatings or specialty packaging. There are three primary methods for producing bio-based polymers: modifying natural polymers, polymerizing bio-based monomers, and direct production by bacteria. nih.gov Research into incorporating this compound would likely fall under the second category, where its specific functionalities are used to tailor the properties of the final polymer. nih.govunits.it

Advanced Catalysis and Reaction Engineering Involving this compound

The benzyl (B1604629) alcohol moiety in this compound is a key functional group for various catalytic transformations. Research in this area is focused on developing greener, more efficient, and selective catalytic systems.

Key Catalytic Reactions and Future Research Focus:

Catalytic Reaction Catalyst Systems Future Research Directions
Oxidation Gold (Au) or Palladium (Pd) based nanoparticles, often on supports like Al2O3 or carbon. mdpi.commdpi.commdpi.com Developing catalysts with higher selectivity to prevent over-oxidation to benzoic acid, understanding deactivation mechanisms, and exploring base-free reaction conditions. mdpi.commdpi.com
Etherification Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C). scirp.org Investigating catalysts that minimize side-reactions like oxidative dehydrogenation and exploring a wider range of reaction conditions and substrates. scirp.org
β-Alkylation Ruthenium (Ru) catalysts incorporated into porous organic polymers. researchgate.net Designing dual single-atom or multifunctional catalysts for enhanced activity and exploring the coupling of secondary and primary alcohols. researchgate.net

| Photooxidation | Flavin-zinc(II)-cyclen complexes. nih.gov | Designing more efficient photomediators by combining chromophores with substrate binding sites to enhance quantum yields and turnover numbers. nih.gov |

Future work in reaction engineering will likely involve density functional theory (DFT) studies to elucidate reaction mechanisms, as demonstrated in the oxidation of benzyl alcohol on gold clusters. mdpi.com Such computational approaches can help in the rational design of new catalysts with improved performance. Furthermore, developing catalytic systems that are robust, reusable, and operate under mild, environmentally friendly conditions remains a significant goal. researchgate.netresearchgate.net

Development of Novel Functional Molecules and Materials Based on this compound Scaffolds

The distinct molecular architecture of this compound makes it an excellent scaffold for creating novel functional materials, particularly in the realm of liquid crystals and functionalized nanomaterials.

The compound itself is recognized as a liquid crystal. biosynth.com This property is attributed to its molecular shape, which allows for the formation of ordered, fluid phases. The synthesis of new liquid crystals often involves incorporating core structures like substituted benzoic acids. researchgate.netmdpi.com By chemically modifying the hydroxyl group of this compound, it can be incorporated into more complex, bent-shaped molecules that exhibit a variety of mesophases, including columnar, lamellar, and nematic phases. researchgate.net

Another promising research direction is the use of the [4-(Hexyloxy)phenyl] moiety to functionalize other materials. For instance, organic moieties, including 4-(hexyloxy)phenyl, have been covalently attached to reduced graphene oxide (RGO). mdpi.com This functionalization is intended to improve the compatibility and effectiveness of RGO when blended with polymers like P3HT for use in perovskite solar cells. mdpi.com This approach highlights the potential for using this compound as a precursor to create surface modifiers for nanomaterials, tailoring their electronic and physical properties for specific applications in electronics and energy conversion.

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The traditional process of materials discovery is often slow and resource-intensive. acs.orgacs.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by rapidly screening vast chemical spaces and predicting material properties. acs.orgrsc.orgrsc.org

Generative models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be used to design novel molecules and materials with desired properties. acs.org For a scaffold like this compound, these ML techniques could be applied to:

Predict Properties: Train models to predict the liquid crystalline properties (e.g., phase transition temperatures, mesophase type) of new molecules derived from the this compound core.

Inverse Design: Use generative models to propose new molecular structures based on the this compound scaffold that are optimized for a specific function, such as a high-efficiency thermoelectric material or a liquid crystal with specific optical properties. acs.orgrsc.org

Catalyst Discovery: Employ ML to screen potential catalysts for reactions involving this compound, predicting their activity and selectivity, thereby guiding experimental efforts.

While still a developing field, the integration of ML offers a paradigm shift in materials science, moving from trial-and-error experimentation to data-driven design. acs.orgarxiv.org Platforms and toolkits are being developed to make these computational methods more accessible for materials research. arxiv.org

Addressing Scalability and Sustainability Challenges in Synthesis and Application

For this compound and its derivatives to find widespread industrial application, challenges related to scalable and sustainable synthesis must be addressed. The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. rsc.orgresearchgate.net

Key areas for future research in the sustainable synthesis of this compound include:

Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical CO2, ionic liquids, or bio-based solvents. rsc.orgresearchgate.net

Catalyst Recovery and Reuse: Focusing on heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, which is both economically and environmentally beneficial. rsc.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing waste. rsc.org

Renewable Feedstocks: Exploring synthetic pathways that start from renewable, bio-based raw materials instead of petroleum-based precursors. whiterose.ac.ukresearchgate.net

Scalable Processes: Developing synthetic methods that are not only efficient and sustainable but also robust and flexible enough to be scaled up for industrial production. nih.govresearchgate.netrsc.org

Biocatalysis, using enzymes to perform chemical transformations, offers a particularly promising avenue for green synthesis, as these reactions often occur under mild conditions with high selectivity. rsc.orgrsc.org Research into enzymatic routes for the synthesis or modification of this compound could lead to significant improvements in sustainability.

Q & A

Q. What are the recommended synthesis routes for [4-(Hexyloxy)phenyl]methanol, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via alkylation of 4-hydroxyphenylmethanol with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Key parameters include:

  • Base selection : Strong bases like NaH may lead to side reactions (e.g., elimination), while milder bases like K₂CO₃ favor alkylation .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenolic oxygen.
  • Temperature control : Excess heat (>100°C) risks decomposition of the hydroxymethyl group .

Yield Optimization Table:

ConditionYield RangeSide Products Observed
K₂CO₃/DMF/80°C65–75%<5% dialkylation
NaH/THF/60°C40–50%10–15% elimination

Q. How should researchers handle this compound to mitigate health risks?

Answer: Based on analogous compounds (e.g., 4-methoxybenzyl alcohol):

  • Personal Protective Equipment (PPE) : Use nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods with ≥0.3 m/s airflow to limit vapor exposure .
  • First aid : For skin contact, wash with 10% polyethylene glycol solution; for eye exposure, irrigate with saline for ≥15 minutes .

Hazard Classification (GHS):

Hazard CategorySignal WordPrecautionary Statements
Skin irritationWarningH315: Causes skin irritation
Eye irritationWarningH319: Causes serious eye irritation

Advanced Research Questions

Q. What analytical techniques resolve spectral contradictions in characterizing this compound?

Answer: Conflicting NMR/IR data often arise from:

  • Rotameric equilibria : The hexyloxy chain’s flexibility causes splitting in ¹H NMR (δ 3.8–4.2 ppm). Use variable-temperature NMR (VT-NMR) at −40°C to freeze conformers .
  • Hydrogen bonding : O-H stretching (IR ~3300 cm⁻¹) may split due to intermolecular associations. Dilute in CCl₄ to minimize this effect .
  • Impurity interference : LC-MS with a C18 column (ACN:H₂O gradient) identifies residual hexyl bromide or dialkylated byproducts .

Example Spectral Data:

TechniqueKey PeaksInterpretation Challenges
¹H NMRδ 1.3–1.6 (m, hexyl CH₂)Overlap with solvent (CDCl₃)
FT-IR1050 cm⁻¹ (C-O-C asymmetric)Distinguishing from ether impurities

Q. How does the hexyloxy chain length affect the compound’s stability in catalytic applications?

Answer: In oxidation studies (e.g., to [4-(hexyloxy)phenyl]ketone):

  • Steric hindrance : Longer chains (C6 vs. C4) reduce catalyst accessibility, lowering turnover frequency (TOF) by 30–40% .
  • Thermal stability : TGA data show decomposition onset at 180°C for C6 vs. 160°C for C4 analogs, attributed to increased van der Waals interactions .

Stability Comparison Table:

Chain LengthDecomposition Onset (°C)TOF (h⁻¹)
C4 (Butoxy)160120
C6 (Hexyloxy)18085

Q. What computational methods predict solvent effects on this compound’s reactivity?

Answer: Density Functional Theory (DFT) with solvent models (e.g., PCM or SMD):

  • Solvent polarity : High polarity (ε > 30) stabilizes transition states in SN2 alkylation, reducing activation energy by 15–20 kcal/mol .
  • Hydrogen bonding : MD simulations show methanol forms stronger H-bonds with the hydroxymethyl group than DMSO, slowing nucleophilic attack .

Recommended Software:

  • Gaussian 16 : For geometry optimization (B3LYP/6-31G* level).
  • VMD : For visualizing solvent-solute interactions .

Safety and Methodological Notes

  • Contradictory toxicity data : While no carcinogenicity is reported for similar aryl alcohols (e.g., 4-methoxybenzyl alcohol), always assume acute toxicity (LD₅₀ ~500 mg/kg in rats) and use ALARA principles .
  • Waste disposal : Neutralize with 5% NaOH before incineration to avoid phenolic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.